

Validating the Irreversible Binding of (R)-Elsubrutinib to BTK Cys481: A Comparative Guide

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|----------------------|------------------|-----------|
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **(R)-Elsubrutinib**'s performance with other Bruton's tyrosine kinase (BTK) inhibitors, focusing on the validation of its irreversible binding to the Cys481 residue. The information presented herein is supported by experimental data from various scientific publications.

(R)-Elsubrutinib (also known as ABBV-105) is a potent and selective irreversible inhibitor of BTK. Its mechanism of action involves the formation of a covalent bond with the cysteine 481 residue within the ATP-binding site of BTK, leading to sustained inhibition of the kinase activity. This irreversible binding is a key feature of its pharmacological profile and is a critical aspect to validate in its development as a therapeutic agent.

Comparative Analysis of BTK Inhibitors

The following tables summarize key quantitative data for **(R)-Elsubrutinib** and other notable irreversible BTK inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Potency of Irreversible BTK Inhibitors



| Inhibitor | Target | IC50 (nM) | Kd (nM) |
|------------------|--------|-----------|---------|
| (R)-Elsubrutinib | втк | 180 | - |
| Ibrutinib | втк | 0.5 - 1.5 | - |
| Acalabrutinib | втк | 5.1 | - |
| Zanubrutinib | втк | 0.5 | - |
| Tirabrutinib | втк | 6.8 | - |

Table 2: Kinase Inactivation Efficiency of Irreversible BTK Inhibitors

| Inhibitor | Target | k_inact/K_I (M ⁻¹ s ⁻¹) |
|---------------|--------|------------------------------------------------|
| Ibrutinib | ВТК | 3.28 x 10 ⁵ |
| Tirabrutinib | ВТК | 2.4 x 10 ⁴ |
| Acalabrutinib | ВТК | ~3.1 x 10 ⁴ |

Note: kinact/KI data for **(R)-Elsubrutinib** was not available in the reviewed literature.

Experimental Protocols Mass Spectrometry for Validation of Covalent Binding

Mass spectrometry is a crucial technique to confirm the covalent modification of BTK by an irreversible inhibitor. The general workflow is as follows:

- Incubation: Recombinant BTK protein is incubated with the irreversible inhibitor (e.g., (R)-Elsubrutinib) to allow for covalent bond formation. A control sample with a vehicle (e.g., DMSO) is also prepared.
- Denaturation, Reduction, and Alkylation: The protein samples are denatured, and the disulfide bonds are reduced and then alkylated to prevent re-formation.
- Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.



- LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is set to detect the mass shift corresponding to the adduction of the inhibitor to the Cys481-containing peptide.
- Data Analysis: The MS/MS spectra are analyzed to confirm the sequence of the modified peptide and pinpoint the exact site of covalent modification, which should be Cys481.

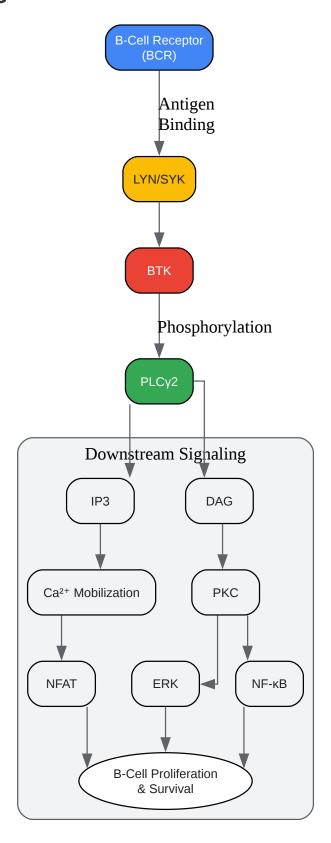
Cellular BTK Occupancy Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the occupancy of BTK by an inhibitor in a cellular context.

- Cell Treatment: A relevant cell line (e.g., Ramos B cells) or peripheral blood mononuclear cells (PBMCs) are treated with varying concentrations of the irreversible BTK inhibitor for a specified time.
- Cell Lysis: The cells are lysed to release the intracellular proteins, including BTK.
- TR-FRET Reaction: The cell lysate is incubated with a pair of antibodies for detecting total and unbound BTK.
 - A terbium-labeled anti-BTK antibody (donor fluorophore) binds to a region of BTK distinct from the active site.
 - A fluorescently labeled probe that binds to the Cys481 residue (acceptor fluorophore) is used to detect unoccupied BTK.
 - A second fluorescently labeled anti-BTK antibody that binds to a different epitope can be used to measure total BTK.
- Signal Detection: The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal from the Cys481-binding probe with increasing inhibitor concentration indicates target engagement.
- Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from inhibitor-treated cells to that of vehicle-treated cells.



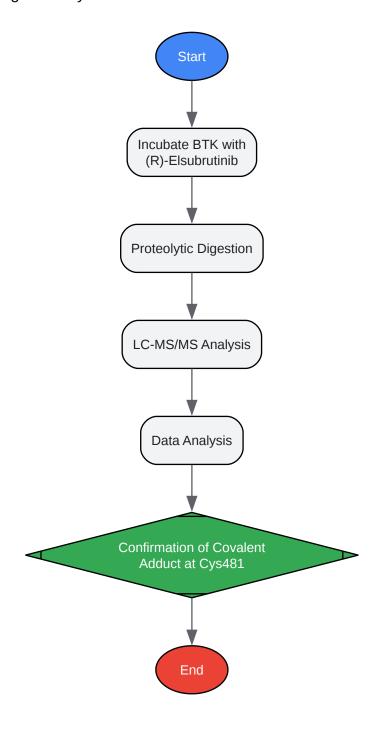
Visualizations



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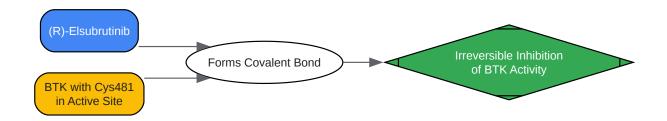
Caption: BTK Signaling Pathway.



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Caption: Mass Spectrometry Workflow.





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Caption: Irreversible Binding Logic.

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